

Application Note: Synthesis of 1,3-Dimethylpseudouridine-Containing Oligonucleotides

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Compound of Interest

Compound Name: 1,3-Dimethylpseudouridine

CAS No.: 64272-68-0

Cat. No.: B1358071

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Abstract & Introduction

The incorporation of **1,3-dimethylpseudouridine** (

) into oligonucleotides represents a specialized application in structural biology and therapeutic development. Unlike its mono-methylated counterpart

-methylpseudouridine (

)—which has gained global prominence for enhancing mRNA vaccine stability and translation—the 1,3-dimethyl variant serves a distinct mechanistic purpose.[1]

By methylating both the

and

positions of the pseudouridine ring, the nucleobase loses all hydrogen bond donor capabilities on its Watson-Crick and Hoogsteen faces. This makes

an invaluable tool for:

- **Structural Probing:** Forcing "base-flipping" events or disrupting secondary structures to study folding dynamics.[1]
- **Steric Blocking:** Preventing hydration and specific protein-RNA interactions without altering the sugar-phosphate backbone.[1]
- **Ribosomal Studies:** Mimicking hyper-modified residues found naturally in rRNA (e.g., 18S rRNA) to investigate ribosome biogenesis.[1]

This guide details the solid-phase synthesis (SPPS), deprotection, and purification of

-modified RNA, addressing the specific chemical challenges posed by its steric bulk and hydrophobic nature.

Chemical Background & Strategic Considerations

Structural Logic

Pseudouridine (

) is a C-glycoside isomer of uridine.[1][2] In standard uridine, the

position forms the glycosidic bond. In

, the base is rotated, and the

position forms the bond with the ribose

. [2] This leaves both

and

available as secondary amines.

- : Two H-bond donors (

-H,

-H).[1][3] Increases duplex stability via water bridging.[1]

- : One H-bond donor (
-H).[1] Used in vaccines to reduce immunogenicity.[2][3][4]
- :Zero H-bond donors.[1] Hydrophobic base.[1] Destabilizes local duplex structure but maintains stacking interactions.[1]

Synthetic Challenges

- **Coupling Efficiency:** The presence of two methyl groups increases the steric radius of the nucleobase, potentially hindering the approach of the phosphoramidite to the 5'-OH of the growing chain.
- **Lipophilicity:** The modification significantly increases the hydrophobicity of the oligonucleotide, altering retention times during Reverse Phase HPLC (RP-HPLC).
- **Stability:** The C-glycosidic bond is generally more stable to acid/base hydrolysis than the N-glycosidic bond, allowing standard deprotection protocols, but the 2'-O-protection strategy remains critical.[1]

Protocol: Solid-Phase Synthesis

Reagents and Materials

- **Synthesizer:** Automated DNA/RNA Synthesizer (e.g., MerMade, ÄKTA oligopilot, or similar).
- **Phosphoramidite:** 5'-O-DMT-2'-O-TBDMS-**1,3-dimethylpseudouridine**-3'-CE-phosphoramidite.[1]
 - **Concentration:** 0.1 M in anhydrous Acetonitrile (ACN).
 - **Note:** If commercial sources are unavailable, this amidite is synthesized via methylation of pseudouridine with dimethyl sulfate followed by standard 5'-DMT and 3'-phosphitylation steps [1].[1]
- **Solid Support:** 500 Å LCAA-CPG or Polystyrene (Universal or Nucleoside-specific).[1]
- **Activator:** 5-Ethylthio-1H-tetrazole (ETT) (0.25 M) or 5-Benzylthio-1H-tetrazole (BTT).[1]

- Oxidizer: 0.02 M Iodine in THF/Pyridine/Water.[1]
- Capping: Acetic Anhydride/THF (Cap A) and N-Methylimidazole (Cap B).[1]

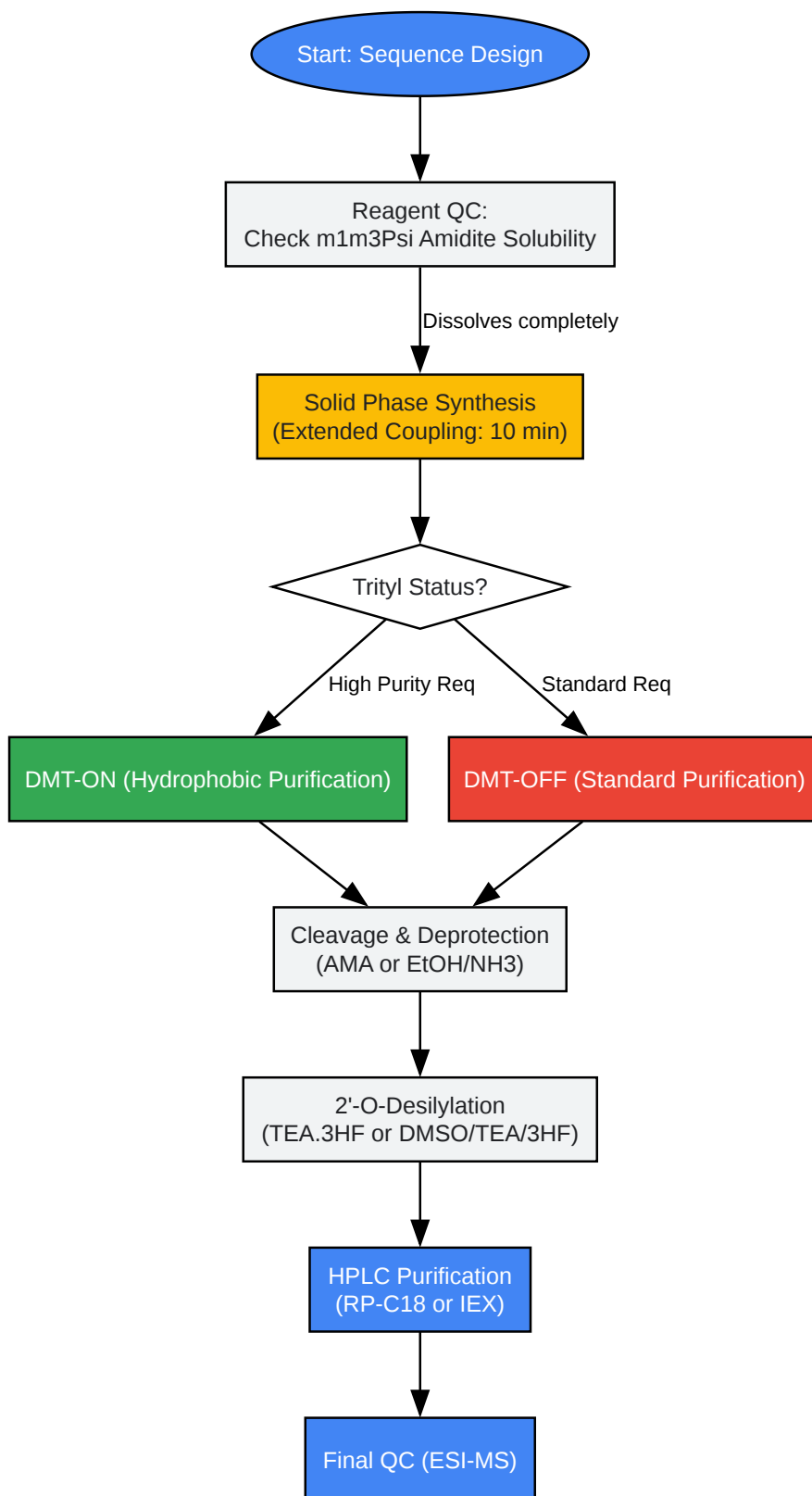
Synthesis Cycle Parameters

Due to the steric bulk of the dimethyl modification, standard RNA coupling protocols must be modified.

Step	Reagent	Standard Time	Modified Protocol ()	Rationale
Detritylation	3% TCA in DCM	60 sec	60 sec	Standard DMT removal is unaffected by base modification.
Coupling	Amidite + Activator	4-6 min	10-12 min	Extended time compensates for steric hindrance at the active center.[1]
Oxidation	Iodine/Pyridine	60 sec	60 sec	P(III) to P(V) conversion is rapid; standard time suffices.
Capping	Ac ₂ O / NMI	60 sec	60 sec	Standard capping prevents deletion sequences.[1]

Critical Workflow Diagram

The following diagram illustrates the decision matrix for the synthesis and purification workflow.



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Figure 1: Synthesis and processing workflow for **1,3-dimethylpseudouridine** oligonucleotides. Note the branch point for Trityl-On/Off based on purification needs.

Protocol: Deprotection and Cleavage

The

-methyl groups on the pseudouridine ring are stable under standard alkaline deprotection conditions.^[1] However, harsh conditions should be avoided to prevent potential degradation of other sensitive RNA markers if present.

Base Deprotection (Cleavage from Support)

- Reagent: Ethanolic Ammonia (Ammonia:Ethanol 3:[1]1) is preferred over AMA (Ammonia/Methylamine) if the sequence contains other sensitive labels (e.g., Cyanine dyes). If the oligo is unmodified except for

, AMA is acceptable.
- Condition: Incubate at 55°C for 16 hours (Ethanolic Ammonia) or 65°C for 20 minutes (AMA).
- Evaporation: Dry the sample in a speed-vac to remove ammonia and ethanol.

2'-O-Silyl Deprotection (TBDMS Removal)

Since

is hydrophobic, the RNA pellet may be more difficult to resuspend.^[1]

- Reagent: Triethylamine trihydrofluoride (TEA.3HF).^[1]
- Protocol:
 - Add 150 µL DMSO to the pellet (helps solubilize the hydrophobic modified base).
 - Add 125 µL TEA.3HF.
 - Incubate at 65°C for 2.5 hours.

- Quenching: Add 1 mL of Isopropanol/Butanol mix or 3M NaOAc and Ethanol to precipitate the RNA.

Purification and Quality Control

HPLC Purification (Reverse Phase)

The 1,3-dimethyl modification adds significant hydrophobicity.[1]

- Column: C18 (e.g., Phenomenex Clarity Oligo-RP).[1]
- Buffer A: 0.1 M TEAA (pH 7.0).
- Buffer B: Acetonitrile.[1][5][6]
- Gradient: Expect the oligo to elute later than the unmodified control.
 - Standard RNA: 5-15% B over 20 min.[1]
 - Modified RNA: 10-25% B over 20 min.[1]

Mass Spectrometry (QC)

Verification of the molecular weight is the ultimate "Trustworthiness" check (Part 2 of requirements).

- Calculation:
 - Uridine Monophosphate (RNA): ~306.2 Da
 - Pseudouridine Monophosphate: ~306.2 Da (Isomer)
 - **1,3-Dimethylpseudouridine** Monophosphate: Add 2 x Methyl groups (= 14.02 Da).[1]
 - Mass: +28.05 Da per insertion relative to Uridine.[1]

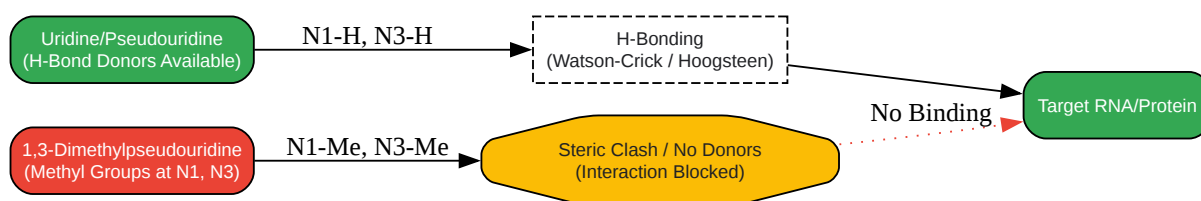
- Expectation: The deconvoluted mass spectrum must show a peak shift of

(where

is the number of modifications).

Mechanistic Diagram: Steric Blocking

This diagram visualizes why this synthesis is performed—to block hydrogen bonding interactions.



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Figure 2: Mechanistic comparison.[1] Standard Pseudouridine allows H-bonding; **1,3-Dimethylpseudouridine** ablates it via methylation.[1]

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